Cas no 22797-20-2 (11H-Dibenzo[b,e][1,4]diazepin-11-one,10-[2-(dimethylamino)ethyl]-8-(ethylsulfonyl)-5,10-dihydro-5-methyl-)
![11H-Dibenzo[b,e][1,4]diazepin-11-one,10-[2-(dimethylamino)ethyl]-8-(ethylsulfonyl)-5,10-dihydro-5-methyl- structure](https://www.kuujia.com/scimg/cas/22797-20-2x300.png)
22797-20-2 structure
Product Name:11H-Dibenzo[b,e][1,4]diazepin-11-one,10-[2-(dimethylamino)ethyl]-8-(ethylsulfonyl)-5,10-dihydro-5-methyl-
CAS No:22797-20-2
Molecular Formula:C20H25N3O3S
Molecular Weight:387.4958
CID:263926
PubChem ID:31527
11H-Dibenzo[b,e][1,4]diazepin-11-one,10-[2-(dimethylamino)ethyl]-8-(ethylsulfonyl)-5,10-dihydro-5-methyl- Properties
Names and Identifiers
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- 11H-Dibenzo[b,e][1,4]diazepin-11-one,10-[2-(dimethylamino)ethyl]-8-(ethylsulfonyl)-5,10-dihydro-5-methyl-
- 5-[2-(dimethylamino)ethyl]-3-ethylsulfonyl-11-methylbenzo[b][1,4]benzodiazepin-6-one
- 5-25-02-00171 (Beilstein Handbook Reference)
- SM-307
- BRN 0722352
- 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl-
- 5-(2-dimethylaminoethyl)-3-ethylsulfonyl-11-methylbenzo[b][1,4]benzodiazepin-6-one
- 22797-20-2
- DTXSID90177351
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- InChIKey: ZIQFOGAGKMHTRM-UHFFFAOYSA-N
- Inchi: InChI=1S/C20H25N3O3S/c1-5-27(25,26)15-10-11-18-19(14-15)23(13-12-21(2)3)20(24)16-8-6-7-9-17(16)22(18)4/h6-11,14H,5,12-13H2,1-4H3
- SMILES: CN(CCN1C(=O)C2=CC=CC=C2N(C)C2C=CC(=CC1=2)S(CC)(=O)=O)C
Computed Properties
- Exact Mass: 387.16185
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 5
- Monoisotopic Mass: 387.16166284g/mol
- Heavy Atom Count: 27
- Complexity: 631
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.3
- Topological Polar Surface Area: 69.3Ų
Experimental Properties
- PSA: 60.93
- Refractive Index: 1.6740 (estimate)
- Density: 1.1682 (rough estimate)
11H-Dibenzo[b,e][1,4]diazepin-11-one,10-[2-(dimethylamino)ethyl]-8-(ethylsulfonyl)-5,10-dihydro-5-methyl- Related Literature
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1. Front cover
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3. Weak interactions in crystal engineering—understanding the recognition properties of the nitro groupJames M. A. Robinson,Douglas Philp,Kenneth D. M. Harris,Benson M. Kariuki New J. Chem., 2000,24, 799-806
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Ranjitsinh V. Devkar Green Chem., 2016,18, 4297-4302
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Ping-Chien Wu,Chou-Yen Chen,Chih-Wei Chang New J. Chem., 2018,42, 3459-3464
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Jianguo Wen,Lixin Zhang,Hongwei Li,Chung-Che Chang,Youli Zu,Xiaobo Zhou Mol. BioSyst., 2012,8, 1366-1374
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Thouraya Mehdoui,Jean-Claude Berthet,Pierre Thuéry,Michel Ephritikhine Dalton Trans., 2004, 579-590
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Jun Yoshida,Junta Fuchiwaki,Shin-Ichi Nishikiori CrystEngComm, 2011,13, 4635-4640
22797-20-2 (11H-Dibenzo[b,e][1,4]diazepin-11-one,10-[2-(dimethylamino)ethyl]-8-(ethylsulfonyl)-5,10-dihydro-5-methyl-) Related Products
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